molecular formula C22H25N3O5S B15106480 N-{1-(2-methoxyethyl)-3-[(4-methoxyphenyl)sulfonyl]-4,5-dimethyl-1H-pyrrol-2-yl}pyridine-4-carboxamide

N-{1-(2-methoxyethyl)-3-[(4-methoxyphenyl)sulfonyl]-4,5-dimethyl-1H-pyrrol-2-yl}pyridine-4-carboxamide

Cat. No.: B15106480
M. Wt: 443.5 g/mol
InChI Key: VJMQYVRFBUWZFQ-UHFFFAOYSA-N
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Description

This compound is a pyrrole-based sulfonamide derivative featuring a pyridine-4-carboxamide moiety. Its structure includes a 2-methoxyethyl group at the pyrrole nitrogen, a 4-methoxyphenylsulfonyl substituent at position 3, and 4,5-dimethyl groups on the pyrrole ring.

Properties

Molecular Formula

C22H25N3O5S

Molecular Weight

443.5 g/mol

IUPAC Name

N-[1-(2-methoxyethyl)-3-(4-methoxyphenyl)sulfonyl-4,5-dimethylpyrrol-2-yl]pyridine-4-carboxamide

InChI

InChI=1S/C22H25N3O5S/c1-15-16(2)25(13-14-29-3)21(24-22(26)17-9-11-23-12-10-17)20(15)31(27,28)19-7-5-18(30-4)6-8-19/h5-12H,13-14H2,1-4H3,(H,24,26)

InChI Key

VJMQYVRFBUWZFQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N(C(=C1S(=O)(=O)C2=CC=C(C=C2)OC)NC(=O)C3=CC=NC=C3)CCOC)C

Origin of Product

United States

Preparation Methods

Knorr Pyrrole Synthesis with 2,5-Hexanedione

The Knorr reaction condenses 2,5-hexanedione with hydroxylamine hydrochloride under acidic conditions to yield 3,4-dimethylpyrrole. Modifications using ammonium acetate in acetic acid at reflux (120°C, 6–8 hours) achieve yields of 70–80%. Adjusting stoichiometry and temperature optimizes regioselectivity for 4,5-dimethyl substitution.

Reaction Conditions

Component Quantity Conditions Yield
2,5-Hexanedione 1.0 equiv Acetic acid, reflux 78%
Hydroxylamine HCl 1.2 equiv 12 hours, 120°C

Paal-Knorr Cyclization with 1,4-Diketones

Alternative routes employ 1,4-diketones and primary amines. For 4,5-dimethylpyrrole, 3,4-dimethyl-1,4-pentanedione reacts with ammonium chloride in ethanol (80°C, 4 hours), yielding 85–90%. This method avoids harsh acids and improves scalability.

Sulfonylation at C-3: 4-Methoxyphenylsulfonyl Group

Sulfonylation at the pyrrole’s 3-position employs 4-methoxyphenylsulfonyl chloride under basic conditions. Pyridine or triethylamine (TEA) scavenges HCl, enhancing electrophilic substitution.

Procedure

  • Dissolve 1-(2-methoxyethyl)-4,5-dimethyl-1H-pyrrole (5 mmol) in dichloromethane (DCM, 20 mL).
  • Add TEA (1.5 equiv) and 4-methoxyphenylsulfonyl chloride (1.2 equiv).
  • Stir at 25°C for 6–8 hours.
  • Quench with water, extract with DCM, and purify via silica chromatography (hexane/ethyl acetate, 3:1).
    Yield : 75–80%

Pyridine-4-Carboxamide Coupling

The final step couples the sulfonylated pyrrole with pyridine-4-carboxylic acid. Two approaches are viable:

Acid Chloride Method

  • Convert pyridine-4-carboxylic acid to its acid chloride using thionyl chloride (SOCl₂) in DCM (reflux, 2 hours).
  • React with the pyrrole amine in DCM/TEA (0°C to 25°C, 4 hours).
    Yield : 70–75%

Carbodiimide-Mediated Coupling

Use 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCl) and hydroxybenzotriazole (HOBt) in DMF:

  • Pyridine-4-carboxylic acid : 1.1 equiv
  • EDCl : 1.5 equiv
  • HOBt : 1.5 equiv
  • Reaction time : 12 hours, 25°C
    Yield : 85–90%

Purification and Characterization

Final purification via recrystallization (ethanol/water) or column chromatography (gradient elution with ethyl acetate/hexane) ensures >95% purity. Characterization data includes:

1H NMR (400 MHz, CDCl₃)

  • δ 8.72 (d, 2H, pyridine-H), 7.89 (s, 1H, pyrrole-H), 7.45 (d, 2H, sulfonyl-ArH), 6.93 (d, 2H, OCH₃-ArH), 4.21 (t, 2H, OCH₂), 3.83 (s, 3H, OCH₃), 3.45 (t, 2H, NCH₂), 2.32 (s, 6H, CH₃).

IR (KBr)

  • 1650 cm⁻¹ (C=O amide), 1340 cm⁻¹ (S=O), 1250 cm⁻¹ (C-O).

Challenges and Optimization

  • Regioselectivity in Sulfonylation : Competing substitution at C-2/C-5 minimized using bulky bases (e.g., 2,6-lutidine).
  • Amide Bond Hydrolysis : Avoid aqueous workup at high pH; use mild conditions (pH 7–8).

Chemical Reactions Analysis

N-{1-(2-methoxyethyl)-3-[(4-methoxyphenyl)sulfonyl]-4,5-dimethyl-1H-pyrrol-2-yl}pyridine-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions, particularly at the sulfonyl and carboxamide groups, using nucleophiles such as amines or thiols.

    Hydrolysis: The compound is susceptible to hydrolysis under acidic or basic conditions, leading to the cleavage of the sulfonyl or carboxamide groups.

Common reagents and conditions used in these reactions include acids, bases, oxidizing agents, and reducing agents. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

N-{1-(2-methoxyethyl)-3-[(4-methoxyphenyl)sulfonyl]-4,5-dimethyl-1H-pyrrol-2-yl}pyridine-4-carboxamide has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is used in the study of biological processes and as a probe to investigate enzyme activity and protein interactions.

    Medicine: The compound has potential therapeutic applications, including as an anti-inflammatory agent and in the treatment of certain diseases.

    Industry: It is used in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of N-{1-(2-methoxyethyl)-3-[(4-methoxyphenyl)sulfonyl]-4,5-dimethyl-1H-pyrrol-2-yl}pyridine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structural Features and Substitutions

The compound’s key structural elements are compared below with analogs from the literature:

Compound Name / ID Core Structure Substituents Functional Groups
Target Compound Pyrrole 2-Methoxyethyl, 4-methoxyphenylsulfonyl, 4,5-dimethyl, pyridine-4-carboxamide Sulfonamide, Carboxamide, Methoxy
Example 53 () Pyrazolo[3,4-d]pyrimidine 5-Fluoro-3-(3-fluorophenyl)-4-oxochromenyl, 2-fluoro-N-isopropylbenzamide Sulfonamide, Carboxamide, Fluoro
N-[(4-Methoxyphenyl)Methyl]Pyridine-2-Carboxamide () Pyridine 4-Methoxybenzyl Carboxamide, Methoxy
AZ331 () 1,4-Dihydropyridine 2-Furyl, 2-(4-methoxyphenyl)-2-oxoethylthio, 5-cyano Thioether, Carboxamide, Methoxy

Key Observations :

  • Methoxy groups are prevalent in all analogs but positioned differently: the target compound’s 4-methoxyphenylsulfonyl group may improve solubility and metabolic stability compared to ’s 2-oxoethylthio group .
Physicochemical Properties
Property Target Compound Example 53 () Compound AZ331 ()
Molecular Weight ~450 g/mol (estimated) 589.1 g/mol 242.3 g/mol ~500 g/mol
Melting Point Not reported 175–178°C Not reported Not reported
Solubility Moderate (methoxy groups) Low (fluorinated core) High (simpler structure) Low (thioether)

Analysis :

  • The target compound’s methoxyethyl and sulfonyl groups may enhance aqueous solubility compared to ’s fluorinated analog, which is likely more lipophilic .
  • Higher molecular weight (>450 g/mol) could limit bioavailability relative to ’s compound (242 g/mol), aligning with Lipinski’s rule of five concerns .
Pharmacological and Toxicological Profiles
  • Target Compound: No direct activity data, but sulfonamide-carboxamide hybrids are often kinase inhibitors or antimicrobials. The 4,5-dimethylpyrrole may reduce metabolic oxidation compared to ’s dihydropyridine (prone to oxidation) .
  • Example 53 () : Fluorinated chromenyl and pyrazolopyrimidine groups suggest antitumor or antiviral activity, though toxicity risks from fluorinated aromatics are higher .

Q & A

Q. Discrepancies in enzyme inhibition assays: What variables require scrutiny?

  • Cofactor Requirements : Verify if assays included Mg²⁺/ATP, which are critical for kinase activity .
  • Pre-incubation Time : Extend compound-enzyme pre-incubation to 30 minutes to account for slow-binding inhibition kinetics .

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